molecular formula C8H7F4NO B3031014 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline CAS No. 1245823-39-5

2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3031014
CAS No.: 1245823-39-5
M. Wt: 209.14
InChI Key: OOFCMANEZHHHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . It is characterized by the presence of a fluorine atom at the 2-position and a trifluoroethoxy group at the 5-position on the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoroethoxy positions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoroethoxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research applications.

Properties

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFCMANEZHHHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252848
Record name 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-39-5
Record name 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.